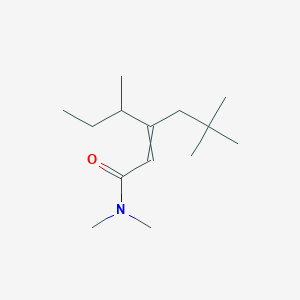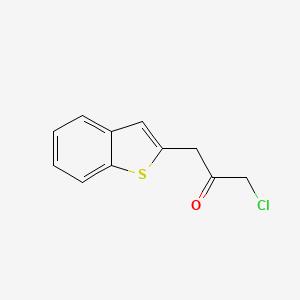
1-(1-Benzothiophen-2-yl)-3-chloropropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzothiophen-2-yl)-3-chloropropan-2-one is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are aromatic heterocyclic compounds containing a benzene ring fused to a thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Benzothiophen-2-yl)-3-chloropropan-2-one typically involves the reaction of 1-benzothiophene with appropriate chlorinating agents. One common method is the Friedel-Crafts acylation reaction, where 1-benzothiophene reacts with 3-chloropropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Benzothiophen-2-yl)-3-chloropropan-2-one can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution or chromium trioxide (CrO3) in acetic acid.
Major Products
Nucleophilic substitution: Formation of substituted benzothiophene derivatives.
Reduction: Formation of 1-(1-Benzothiophen-2-yl)-3-chloropropanol.
Oxidation: Formation of 1-(1-Benzothiophen-2-yl)-3-chloropropanoic acid.
Applications De Recherche Scientifique
1-(1-Benzothiophen-2-yl)-3-chloropropan-2-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting various biological pathways.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Industrial Applications: It is used in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(1-Benzothiophen-2-yl)-3-chloropropan-2-one depends on its specific interactions with molecular targets. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The benzothiophene moiety can interact with hydrophobic pockets in proteins, while the carbonyl and chlorine groups can form hydrogen bonds or electrostatic interactions with amino acid residues.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Benzothiophen-2-yl)ethanone: A simpler analog with a similar benzothiophene core but lacking the chloropropanone side chain.
1-(1-Benzothiophen-2-yl)-3-aminopropan-2-one: An analog where the chlorine atom is replaced by an amino group, potentially altering its reactivity and biological activity.
Uniqueness
1-(1-Benzothiophen-2-yl)-3-chloropropan-2-one is unique due to the presence of both the benzothiophene core and the chloropropanone side chain. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
924634-89-9 |
|---|---|
Formule moléculaire |
C11H9ClOS |
Poids moléculaire |
224.71 g/mol |
Nom IUPAC |
1-(1-benzothiophen-2-yl)-3-chloropropan-2-one |
InChI |
InChI=1S/C11H9ClOS/c12-7-9(13)6-10-5-8-3-1-2-4-11(8)14-10/h1-5H,6-7H2 |
Clé InChI |
OORRUVQGIJWMRZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(S2)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


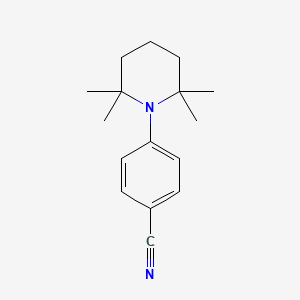
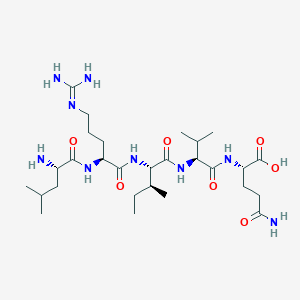
![N-[(E)-hydrazinylidenemethyl]-5-thiophen-3-ylnaphthalene-2-carboxamide](/img/structure/B14180079.png)
![2-Chloro-4-[(4-hydroxyphenyl)sulfanyl]benzaldehyde](/img/structure/B14180084.png)
![6-[2-Nitro-5-(trifluoromethyl)phenoxy]quinoline-2-carbonitrile](/img/structure/B14180089.png)
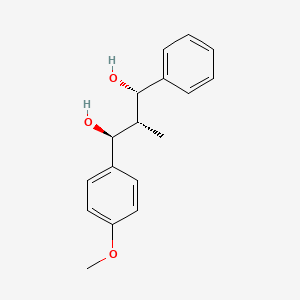
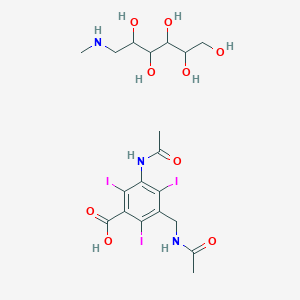
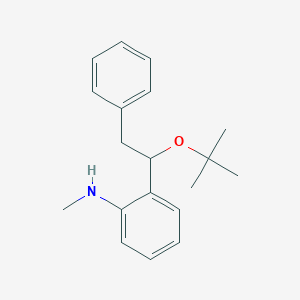
![4-{(E)-[4-(Trifluoromethyl)phenyl]diazenyl}benzene-1,3-diamine](/img/structure/B14180122.png)
![2-Ethenyl-5-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B14180127.png)

![N-[2-(Prop-1-en-2-yl)phenyl]methanesulfonamide](/img/structure/B14180129.png)
![3-[2-(Prop-2-EN-1-YL)phenoxy]propan-1-OL](/img/structure/B14180130.png)
